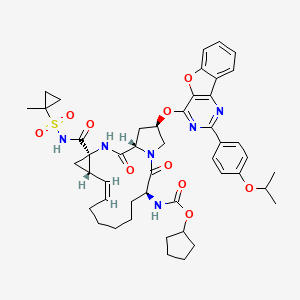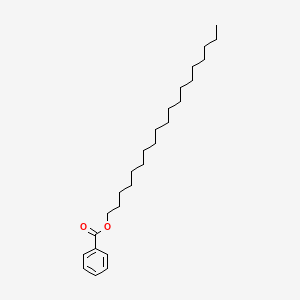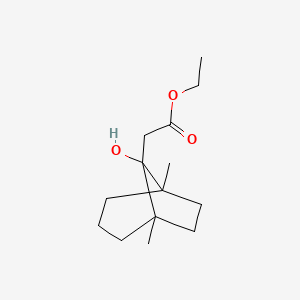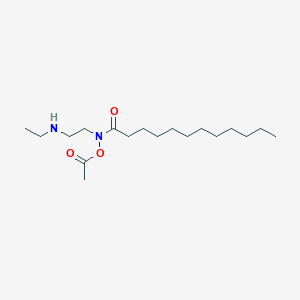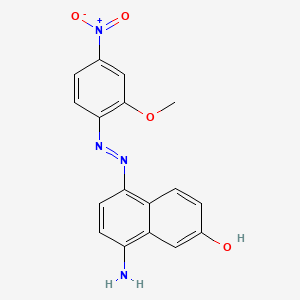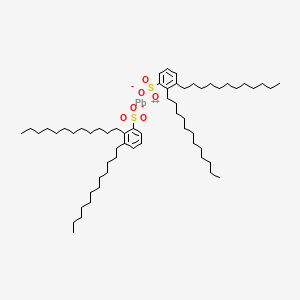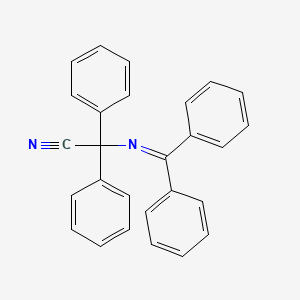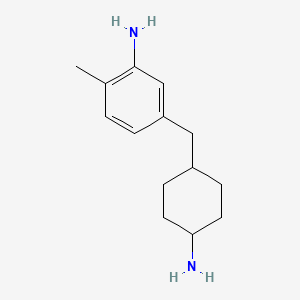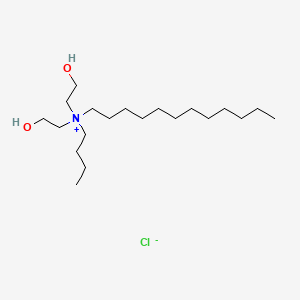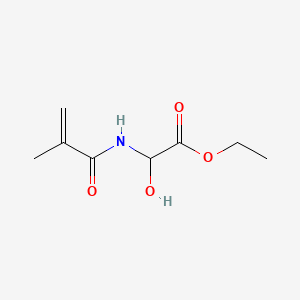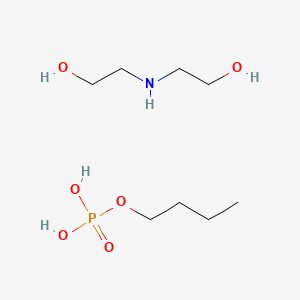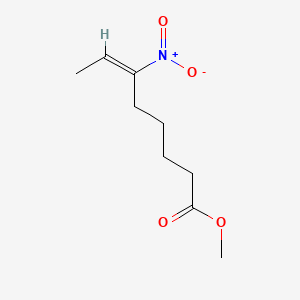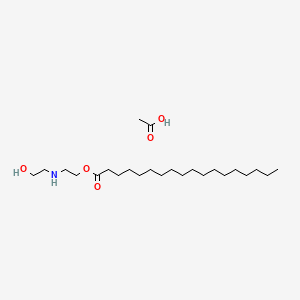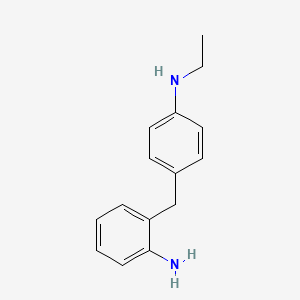
4-(2-Aminobenzyl)-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminobenzyl)-N-ethylaniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group substituted with an amino group at the ortho position and an ethyl group attached to the nitrogen atom of the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminobenzyl)-N-ethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with N-ethylaniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction proceeds through the reduction of the nitro group to an amino group, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminobenzyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminobenzyl)-N-ethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminobenzyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminobenzyl)-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-(2-Aminobenzyl)-N-propylaniline: Similar structure but with a propyl group instead of an ethyl group.
4-(2-Aminobenzyl)-N-butylaniline: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
4-(2-Aminobenzyl)-N-ethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
85423-07-0 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11,16H2,1H3 |
InChI Key |
JQGOIXBUKFWGRC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


